molecular formula C22H16ClFN4O2 B12361356 Egfr-IN-110

Egfr-IN-110

货号: B12361356
分子量: 422.8 g/mol
InChI 键: BFMJJIKPPAMPMX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Egfr-IN-110 is a small molecule inhibitor targeting the epidermal growth factor receptor. This receptor is a transmembrane glycoprotein involved in the regulation of cell growth, survival, proliferation, and differentiation. Overexpression or mutation of the epidermal growth factor receptor is associated with various cancers, making it a significant target for cancer therapy .

准备方法

The synthesis of Egfr-IN-110 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The preparation method typically involves:

化学反应分析

Egfr-IN-110 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Egfr-IN-110 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: It is used as a model compound to study the inhibition mechanisms of tyrosine kinase receptors.

    Biology: Researchers use this compound to investigate the role of the epidermal growth factor receptor in cellular processes and its implications in cancer biology.

    Medicine: this compound is being explored as a potential therapeutic agent for treating cancers that overexpress the epidermal growth factor receptor, such as non-small cell lung cancer and breast cancer.

    Industry: The compound is used in the development of new cancer therapies and in the screening of other potential inhibitors

作用机制

Egfr-IN-110 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. This inhibition prevents the receptor from phosphorylating downstream signaling proteins, thereby blocking the signaling pathways that promote cell proliferation, survival, and angiogenesis. The primary molecular targets of this compound are the adenosine triphosphate-binding sites on the epidermal growth factor receptor, which are crucial for its kinase activity .

相似化合物的比较

Egfr-IN-110 is compared with other epidermal growth factor receptor inhibitors such as gefitinib, erlotinib, afatinib, and osimertinib. While all these compounds target the epidermal growth factor receptor, this compound is unique in its specific binding affinity and inhibitory potency. It has shown effectiveness against certain epidermal growth factor receptor mutations that confer resistance to other inhibitors .

Similar compounds include:

This compound’s unique properties make it a valuable compound for further research and development in cancer therapy.

属性

分子式

C22H16ClFN4O2

分子量

422.8 g/mol

IUPAC 名称

N-(3-chloro-2-fluorophenyl)-6-(2-ethenylpyridin-4-yl)oxy-7-methoxyquinazolin-4-amine

InChI

InChI=1S/C22H16ClFN4O2/c1-3-13-9-14(7-8-25-13)30-20-10-15-18(11-19(20)29-2)26-12-27-22(15)28-17-6-4-5-16(23)21(17)24/h3-12H,1H2,2H3,(H,26,27,28)

InChI 键

BFMJJIKPPAMPMX-UHFFFAOYSA-N

规范 SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=CC=C3)Cl)F)OC4=CC(=NC=C4)C=C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。